DPC 423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) is a synthetic compound developed as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [ [] ] Factor Xa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, ultimately leading to clot formation. [ [] ] DPC 423 represents a class of noncovalent, monobasic inhibitors targeting this enzyme for potential therapeutic applications in thrombotic disorders. [ [] ]
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene is an organic compound with the molecular formula . This compound features a fluorobenzene ring substituted with a 3-(aminomethyl)pentan-3-yl group, making it a significant structure in synthetic organic chemistry. Its unique molecular configuration provides potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
This compound falls under the category of aromatic amines due to the presence of the amino group attached to an aromatic ring. It is also classified as a fluorinated organic compound, which is of interest for its enhanced chemical properties compared to non-fluorinated analogs. The presence of both the fluorine atom and the amine group contributes to its reactivity and potential biological activity.
The synthesis of 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene typically involves several key steps:
In an industrial setting, continuous flow reactors may be utilized to enhance efficiency and yield. Automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) are commonly implemented to optimize production processes.
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene can undergo various chemical reactions:
The mechanism of action for 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene involves its interaction with specific biological targets:
The physical properties include:
The chemical properties involve:
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene has several applications in scientific research:
This compound's diverse applications highlight its significance in advancing research across multiple scientific disciplines.
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (C₁₂H₁₈FN) is a fluorinated organic compound featuring a tertiary carbon center bonded to a 4-fluorophenyl group and an aminomethyl moiety. Its IUPAC name, 2-ethyl-2-(4-fluorophenyl)butan-1-amine, reflects its branched aliphatic-aryl hybrid structure [1] [6]. The SMILES notation CCC(CC)(CN)C1=CC=C(C=C1)F
and InChIKey MFMDEWUKBFLACO-UHFFFAOYSA-N
provide unambiguous structural identification [1]. This compound exemplifies advanced intermediates in pharmaceutical synthesis, where the fluorine atom enhances bioavailability and the aminomethyl group serves as a handle for further derivatization. Its structural analogy to 1-[3-(aminomethyl)pentan-3-yl]-4-chlorobenzene (C₁₂H₁₈ClN) underscores the role of halogen selection in tuning reactivity and properties [4] [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: